molecular formula C5H9ClO4S B019919 Ethyl 3-(chlorosulfonyl)propanoate CAS No. 103472-25-9

Ethyl 3-(chlorosulfonyl)propanoate

Cat. No. B019919
M. Wt: 200.64 g/mol
InChI Key: JIQDEHYHHKZBRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the Knoevenagel reaction and cycloaddition reactions. For instance, Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates were prepared through the Knoevenagel reaction, followed by Diels–Alder cycloaddition reactions with cyclopentadiene, showcasing the versatility of such compounds in synthetic chemistry (Goumont et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and diffractometric techniques. For instance, polymorphic forms of a related compound were studied using techniques such as powder X-ray diffraction and solid-state NMR, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Vogt et al., 2013).

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 3-(chlorosulfonyl)propanoate is used in the synthesis of a novel compound, ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate . This compound was isolated from the marine fungus Penicillium thomii KMM 4680 .
  • Methods of Application or Experimental Procedures : The fungus was cultivated on standard rice medium for 21 days at room temperature to produce the metabolite . The fungal mycelium with medium was extracted with EtOAc. The extract was evaporated under vacuum. The dry residue was chromatographed over a column of silica gel using hexane–EtOAc of increasing polarity .
  • Results or Outcomes : The structure of the novel compound was established as ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate . The specific rotation angle of the compound in CHCl3 allowed the R-configuration to be proposed for the C-3 asymmetric center in the compound .

properties

IUPAC Name

ethyl 3-chlorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQDEHYHHKZBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399636
Record name ethyl 3-(chlorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(chlorosulfonyl)propanoate

CAS RN

103472-25-9
Record name ethyl 3-(chlorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(chlorosulfonyl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 90.5 g (0.44 moles) sodium 2-carboethoxyethyl sulfonate (the product of Example 26) in 300 ml chloroform, 92 g (0.44 moles) phosphorus pentachloride was added in small portions, maintaining the temperature of the reaction mixture below 40° C. during the addition. The reaction mixture was refluxed for about 6 hours, and then filtered. Nitrogen was bubbled through the solution to remove excess hydrogen chloride gas. Stripping of the solvent gave 28.4 g of the above-identified product.
Name
sodium 2-carboethoxyethyl sulfonate
Quantity
90.5 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(chlorosulfonyl)propanoate
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Ethyl 3-(chlorosulfonyl)propanoate

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